molecular formula C19H16F2O9 B120955 Diflunisal phenolic glucuronide CAS No. 58446-29-0

Diflunisal phenolic glucuronide

货号: B120955
CAS 编号: 58446-29-0
分子量: 426.3 g/mol
InChI 键: RBZXVQOCMCPTHC-KSPMYQCISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diflunisal glucuronide ether (DGE) is a derivative of diflunisal, which is a non-steroidal anti-inflammatory drug (NSAID). It is a prodrug of diflunisal, meaning that it is inactive until it is metabolized in the body, at which point it releases the active drug. DGE is used in research for its pharmacological properties, including its ability to reduce inflammation, pain, and fever, as well as its anti-inflammatory effects.

科学研究应用

地氟尼沙利酚葡萄糖醛酸苷,也称为地氟尼沙利葡萄糖醛酸苷醚或其化学名称(2S,3S,4S,5R,6S)-6-[2-羧基-4-(2,4-二氟苯基)苯氧基]-3,4,5-三羟基氧杂环己烷-2-羧酸,是非甾体抗炎药 (NSAID) 地氟尼沙利的代谢产物。以下是其在各个领域科学研究应用的全面分析:

药物代谢和药代动力学

地氟尼沙利酚葡萄糖醛酸苷是药物代谢和药代动力学研究中的关键代谢产物。 它用于了解葡萄糖醛酸化过程,这是人体药物消除的主要途径 。此代谢产物有助于研究人员调查药物清除效率以及药物相互作用的可能性。

毒理学和安全性评估

地氟尼沙利酚葡萄糖醛酸苷的形成对于评估地氟尼沙利的安全性至关重要。 研究表明酰基葡萄糖醛酸苷具有反应性,可能与蛋白质形成共价加合物,从而可能导致药物不良反应 。因此,这种代谢产物在非甾体抗炎药的毒理学研究和安全性评估中具有重要意义。

药理活性

研究表明,一些葡萄糖醛酸苷,包括地氟尼沙利酚葡萄糖醛酸苷,可能本身具有药理活性。 这为潜在的治疗应用以及使用葡萄糖醛酸苷代谢物作为活性药物的可能性打开了大门

前药开发

地氟尼沙利酚葡萄糖醛酸苷的特性正在前药开发中得到探索。前药是体内可以代谢成活性药物的非活性化合物。 了解地氟尼沙利如何代谢成其葡萄糖醛酸苷形式有助于设计可以提高药物溶解度、吸收和分布的前药

化学合成和药物设计

地氟尼沙利酚葡萄糖醛酸苷的化学结构正在研究其在化学合成和药物设计中的意义。 了解其结构-活性关系有助于设计具有更好疗效和减少副作用的新药

生物分析方法开发

此代谢产物用于生物分析方法的开发。 它充当验证HPLC和质谱等分析技术的参考化合物,这些技术用于量化生物样品中的药物浓度

了解药物性肝损伤 (DILI)

地氟尼沙利酚葡萄糖醛酸苷对于研究药物性肝损伤 (DILI) 至关重要。 通过研究其与肝酶和蛋白质的相互作用,研究人员可以更好地了解 DILI 背后的机制,并制定预防策略

探索药物排泄途径

地氟尼沙利酚葡萄糖醛酸苷的排泄模式提供了对药物胆汁和肾脏排泄途径的见解。 此信息对于预测肾脏或肝功能受损患者药物积累至关重要

作用机制

Target of Action

Diflunisal phenolic glucuronide, also known as Diflunisal glucuronide ether, primarily targets the cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the formation of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound acts by reversibly inhibiting the COX-1 and 2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, leading to its antipyretic, analgesic, and anti-inflammatory properties . Other proposed mechanisms include inhibiting chemotaxis, altering lymphocyte activity, inhibiting neutrophil aggregation/activation, and decreasing proinflammatory cytokine levels .

Biochemical Pathways

This compound affects the arachidonic acid pathway . By inhibiting the COX-1 and 2 enzymes, it disrupts the synthesis of prostaglandins via this pathway . This disruption can lead to downstream effects such as reduced inflammation and pain .

Pharmacokinetics

The compound exhibits good absorption and is extensively metabolized to glucuronide conjugates . The predominant metabolite is the ether (phenolic) glucuronide conjugate . It has a half-life elimination of 8 to 12 hours, which can be prolonged with renal impairment . The compound is excreted in the urine (~90% as glucuronide conjugates) and feces (<5%) .

Result of Action

The result of this compound’s action is the relief of pain accompanied by inflammation, and symptomatic treatment of conditions like rheumatoid arthritis and osteoarthritis . Its anti-inflammatory, analgesic, and antipyretic properties contribute to these effects .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of liver disease. For instance, both the phenolic and acyl glucuronidation pathways of diflunisal are equally susceptible to the effects of liver cirrhosis . This can affect the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Diflunisal phenolic glucuronide is a product of the glucuronidation pathway of diflunisal . The glucuronidation of diflunisal results in two major metabolites: the phenolic glucuronide (Diflunisal glucuronide ether) and the acyl glucuronide .

Cellular Effects

It is known that diflunisal, the parent compound, has significant effects on various types of cells and cellular processes . As a derivative of diflunisal, Diflunisal glucuronide ether may share some of these effects or have unique effects of its own.

Molecular Mechanism

The molecular mechanism of action of Diflunisal glucuronide ether is not well established. It is known that diflunisal, the parent compound, exerts its effects primarily through the inhibition of prostaglandin synthesis . This occurs via the inhibition of the enzyme cyclooxygenase, which is involved in the production of prostaglandins .

Temporal Effects in Laboratory Settings

Studies on diflunisal have shown that its glucuronidation, which results in the formation of Diflunisal glucuronide ether, is a time-dependent process .

Metabolic Pathways

Diflunisal glucuronide ether is a product of the glucuronidation metabolic pathway . This pathway involves the addition of a glucuronic acid group to a substrate molecule, facilitated by the action of UDP-glucuronosyltransferases .

Transport and Distribution

It is known that diflunisal, the parent compound, is highly bound to plasma proteins and has a relatively low volume of distribution .

Subcellular Localization

The subcellular localization of Diflunisal glucuronide ether is not well established. As a metabolite of diflunisal, it is likely to be found in the liver cells where diflunisal metabolism primarily occurs .

属性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-carboxy-4-(2,4-difluorophenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(10(5-7)17(25)26)29-19-15(24)13(22)14(23)16(30-19)18(27)28/h1-6,13-16,19,22-24H,(H,25,26)(H,27,28)/t13-,14-,15+,16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZXVQOCMCPTHC-KSPMYQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207143
Record name Diflunisal glucuronide ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58446-29-0
Record name Diflunisal glucuronide ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflunisal glucuronide ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does diflunisal phenolic glucuronide form, and how does its formation affect diflunisal clearance?

A1: this compound (DPG) is a metabolite of the nonsteroidal anti-inflammatory drug diflunisal. It is formed through glucuronidation, a major metabolic pathway in the liver, where a glucuronic acid molecule is attached to diflunisal. Interestingly, while DPG formation itself doesn’t appear to be significantly affected by diflunisal dose, the formation of another metabolite, diflunisal acyl glucuronide (DAG), demonstrates dose-dependent saturation. This saturation of DAG formation, as opposed to DPG formation, is the main driver behind the dose-dependent decrease observed in the total plasma clearance of diflunisal. []

Q2: Are there interindividual differences in the metabolism of diflunisal to its metabolites, including DPG?

A2: Yes, studies have shown significant interindividual variability in the formation of diflunisal metabolites, including DPG. Research indicates that factors like sex, use of oral contraceptives, and smoking habits can influence the metabolic ratios of DPG and other diflunisal metabolites. For instance, women taking estrogen-containing oral contraceptives were found to excrete lower levels of diflunisal sulfate (DS) and higher levels of DAG compared to women not using oral contraceptives. Similarly, cigarette smokers exhibited a reduction in DS excretion. []

Q3: Does adjuvant-induced arthritis affect the glucuronidation process?

A3: Yes, research using adjuvant-induced arthritic rat models has shown that this condition can significantly impair the hepatic microsomal glucuronidation of certain substrates. Notably, the formation of both DPG and DAG was found to be significantly decreased in arthritic rats compared to healthy controls. [] This suggests a potential link between inflammatory conditions like arthritis and the impairment of specific glucuronidation pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。